

[Arg8]-Vasotocin Acetate Salt: Structure, Function, and Experimental Application

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Compound of Interest

Compound Name: [Arg8]-Vasotocin acetate salt

CAS No.: 74927-14-3

Cat. No.: B1591483

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Part 1: Executive Summary

[Arg8]-Vasotocin (AVT) is the ancestral neurohypophysial nonapeptide in non-mammalian vertebrates, serving as the evolutionary precursor to both arginine vasopressin (AVP) and oxytocin (OT) in mammals.[1][2] While its primary physiological role governs osmoregulation and reproductive behavior in fish, amphibians, reptiles, and birds, AVT is utilized in mammalian research as a potent, non-selective agonist for vasopressin (V1a, V1b, V2) and oxytocin receptors.

This guide details the physicochemical properties of the acetate salt form—preferred for its reduced cytotoxicity in biological assays compared to trifluoroacetate (TFA) salts—and provides rigorous protocols for its reconstitution, storage, and application in receptor pharmacology.

Part 2: Chemical Architecture & Properties[3][4] Molecular Structure

AVT is a cyclic nonapeptide featuring a six-residue ring formed by a disulfide bridge between Cysteine residues at positions 1 and 6, followed by a three-residue C-terminal tail.[1][2] The "Arg8" designation highlights the presence of Arginine at position 8, distinguishing it from Oxytocin (which has Leucine) and linking it structurally to Vasopressin.

- Sequence: Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Arg-Gly-NH₂[1][2][3][4]
- Disulfide Bridge: Cys¹ — Cys⁶[3][5]
- Chemical Formula: C₄₃H₆₇N₁₅O₁₂S₂ (Free base)[1][2][3]
- Molecular Weight: 1050.22 g/mol [1][3]

The Acetate Salt Advantage

For research applications, AVT is supplied as an acetate salt. In solid-phase peptide synthesis (SPPS), peptides are typically cleaved using trifluoroacetic acid (TFA), resulting in a TFA salt. [1][2][6][7] However, TFA is cytotoxic and can alter cellular proliferation rates or induce apoptosis in sensitive bioassays.

Why Acetate?

- Biocompatibility: Acetate is a physiological counter-ion, unlike TFA, which is a strong acid anion.
- In Vivo Suitability: The acetate form minimizes non-specific toxicity in animal models and cell culture, ensuring that observed effects are due to receptor activation, not counter-ion toxicity.

Physicochemical Data Table[1][3][4][8]

Property	Specification	Notes
Solubility	~20 mg/mL in H ₂ O	Clear, colorless solution.[1][2][3][8]
Appearance	White to off-white lyophilized powder	Hygroscopic.[1][2][3]
Purity	≥ 95-98% (HPLC)	Critical for receptor binding constants (K _i) determination.[1][2][3]
Net Peptide Content	~70-80%	Remainder is acetate counter-ions and residual water.[1][2][3]
Stability	High in lyophilized form	Susceptible to oxidation (disulfide scrambling) in solution.[1][3]

Part 3: Mechanism of Action & Receptor

Pharmacology[3]

Evolutionary Pharmacology

In non-mammalian vertebrates, AVT binds to specific VT receptors (VT1, VT2, etc.) to regulate water retention (antidiuresis) and social behaviors (calling, clasping). In mammals, AVT acts as a "promiscuous" agonist, retaining high affinity for both vasopressin and oxytocin receptor families due to the high sequence homology of the receptor binding pockets.

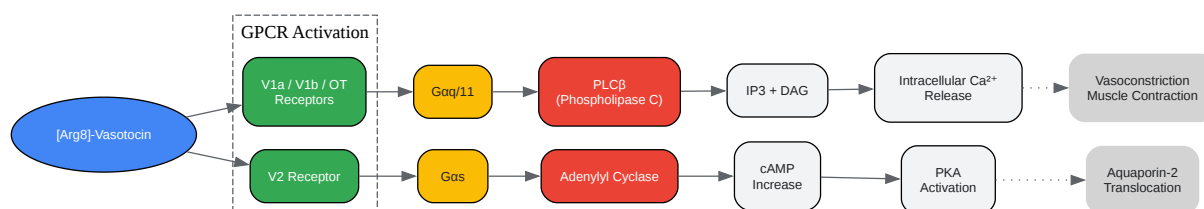
Receptor Affinity Profile (Mammalian)

AVT is often used to probe the structural requirements of the V1a and OT receptors.

Receptor Subtype	Primary Signaling Pathway	AVT Affinity (Approx.[1][3][6][9] Ki)	Physiological Correlate
V1a (Vascular)	Gq/11 → PLC → Ca ²⁺	High (1.0 – 5.0 nM)	Vasoconstriction, social behavior.[1][2][3]
V1b (Pituitary)	Gq/11 → PLC → Ca ²⁺	High (Similar to V1a)	ACTH release, stress response.[1][3]
V2 (Renal)	Gs → AC → cAMP	Variable/Lower	Antidiuresis (Aquaporin-2 translocation).[1][2][3]
OT (Oxytocin)	Gq/11 → PLC → Ca ²⁺	High (4.0 – 10.0 nM)	Uterine contraction, milk ejection.[1][3]

Signaling Pathway Visualization

The following diagram illustrates the dual signaling capability of AVT depending on the receptor subtype engaged (V1/OT-like vs. V2-like).



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Caption: AVT activates divergent pathways: Gq-mediated calcium mobilization (V1a/OT receptors) and Gs-mediated cAMP accumulation (V2 receptors).[1][2][3]

Part 4: Experimental Protocols

Reconstitution & Handling

Peptides are fragile biological molecules. Improper handling can lead to aggregation, oxidation, or adsorption to plastic surfaces.

Protocol:

- **Equilibration:** Allow the lyophilized vial to reach room temperature before opening. This prevents atmospheric moisture from condensing on the cold peptide, which causes hydrolysis.
- **Solvent Selection:**
 - **Standard:** Sterile, endotoxin-free water or 0.9% saline.[\[1\]](#)[\[2\]](#)
 - **Stock Concentration:** Dissolve at 1–5 mg/mL. Do not attempt to weigh <1 mg; dissolve the entire vial content to ensure accurate concentration (net peptide content varies).
- **Dissolution:** Gently swirl or tap the vial. Do not vortex vigorously, as shear stress can disrupt the peptide structure.
- **Aliquoting:** Divide the stock solution into single-use aliquots (e.g., 50 µL) in high-quality polypropylene or low-binding tubes.
- **Storage:**
 - **Lyophilized:** -20°C (stable for years).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[10\]](#)
 - **Reconstituted:** -80°C (stable for 3-6 months).[\[1\]](#)[\[2\]](#) Avoid freeze-thaw cycles.

In Vivo Administration (General Guide)

- **Vehicle:** 0.9% Saline or PBS (pH 7.4).[\[1\]](#)[\[3\]](#) Ensure the acetate salt is fully solubilized.
- **Route:** Intraperitoneal (IP) or Intracerebroventricular (ICV) for behavioral studies.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- **Dosage:** Highly species-dependent.[\[1\]](#)[\[2\]](#)

- Rodents (ICV): 1 ng – 1 µg range often affects social behavior.
- Amphibians (IP): 0.1 – 1.0 µg/g body weight typically elicits calling behavior.
- Control: Always use a vehicle control matched to the salt form if possible, though saline is standard.

Part 5: References

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